molecular formula C14H8BrF3N2 B13678920 8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13678920
M. Wt: 341.13 g/mol
InChI Key: CVZBYJLINQOJTM-UHFFFAOYSA-N
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Description

8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group attached to a phenyl ring at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of 8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a fast, clean, and high-yielding route . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.

Chemical Reactions Analysis

8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can inhibit or modulate their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used to treat insomnia.

    Alpidem: An anxiolytic drug.

    Saripidem: Another anxiolytic drug.

    Olprione: A drug used for heart failure.

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which confer unique biological activities and applications.

Properties

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

8-bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-11-5-2-6-20-8-12(19-13(11)20)9-3-1-4-10(7-9)14(16,17)18/h1-8H

InChI Key

CVZBYJLINQOJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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